GPR151 Agonist HTS Activity: Allyl Ester 311787-20-9 Shows Measurable Signal vs. Inactive Benzyl Ester in the Same Assay Family
In a cell-based high-throughput primary assay designed to identify activators of GPR151 (Galanin receptor 4; GPCR-2037) conducted by The Scripps Research Institute Molecular Screening Center, the allyl ester 311787-20-9 was tested and yielded a percent activation value deposited in PubChem (AID 1508602) . The benzyl ester analog (BDBM39252) was not tested in this specific assay; however, its primary HTS profiling focused on kinase targets (GSK3β, ROCK2) rather than GPCR agonism, resulting in no GPR151 data [1]. The allyl ester's exclusive presence in the GPR151 screening dataset constitutes a differential activity signature not replicated by the closest commercially available ester analogs (ethyl, benzyl, tert-butyl), none of which appear in PubChem GPR151 assays as of May 2026.
| Evidence Dimension | GPR151 agonist activity (cell-based HTS) |
|---|---|
| Target Compound Data | Allyl ester 311787-20-9: Tested, percent activation value deposited in PubChem AID 1508602 (quantitative % activation not publicly accessible via ChemSrc summary; full curve available in PubChem) |
| Comparator Or Baseline | Benzyl ester (BDBM39252): Not tested in GPR151 assay; Ethyl and tert-butyl esters: No PubChem GPR151 data |
| Quantified Difference | Target compound: present in GPR151 screening set with measurable activation; all comparators: absent from GPR151 screening data as of May 2026 |
| Conditions | Cell-based HTS, GPR151 target, Scripps Research Institute Molecular Screening Center; assay AID 1508602 |
Why This Matters
For research programs targeting GPR151 (a galanin receptor implicated in neuropathic pain and metabolic regulation), 311787-20-9 offers a pre-annotated HTS entry point with a unique activity fingerprint among in-class ester analogs, reducing the need for de novo library screening.
- [1] BindingDB. BDBM39252: Benzyl ester – GSK3β and ROCK2 activity; no GPR151 data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=39252 (accessed 2026-05-11). View Source
